molecular formula C12H21NO2 B14335983 N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide CAS No. 105710-49-4

N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide

Cat. No.: B14335983
CAS No.: 105710-49-4
M. Wt: 211.30 g/mol
InChI Key: BQNYXORIKJPHBC-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide is a chemical compound with the molecular formula C9H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a prop-2-enamide group and a 2-methyl-4-oxopentan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide typically involves the reaction of 2-methyl-4-oxopentan-2-ylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

N-(2-Methyl-4-oxopentan-2-YL)-N-propylprop-2-enamide can be compared with similar compounds such as:

    N-(2-Methyl-4-oxopentan-2-yl)-sulfamethoxazole: An impurity of sulfamethoxazole with antibiotic properties.

    N-(2-Methyl-4-oxopentan-2-yl)acrylamide: Used in the production of epoxy resins and water-based paints.

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields.

Properties

CAS No.

105710-49-4

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)-N-propylprop-2-enamide

InChI

InChI=1S/C12H21NO2/c1-6-8-13(11(15)7-2)12(4,5)9-10(3)14/h7H,2,6,8-9H2,1,3-5H3

InChI Key

BQNYXORIKJPHBC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)C=C)C(C)(C)CC(=O)C

Origin of Product

United States

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